1,3-Dibenzyl-2-(furan-2-yl)imidazolidine

Conformational analysis NMR spectroscopy Imidazolidine stereochemistry

Researchers face conflicting bioactivity data when using phenyl vs. heteroaryl imidazolidine analogs without validated substitution patterns. This 1,3-dibenzyl-2-(furan-2-yl)imidazolidine offers: • Validated Hsp90α binding (IC50 = 12 nM) with anti-proliferative activity vs. MCF-7 (21.58 µM) and A549 (31.22 µM) • Furan-2-yl C2 substituent for electronic tuning vs. phenyl analogs • Neuroprotective scaffold in Aβ1-42-exposed PC12 cells, non-toxic vs. triazole chemotypes Available for immediate synthesis. Direct comparison to N-phenyl analog (CAS 94378-00-4) supported.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
Cat. No. B12452661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyl-2-(furan-2-yl)imidazolidine
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4
InChIInChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2
InChIKeyZRIPMKIKIZGQLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyl-2-(furan-2-yl)imidazolidine: Structural & Procurement Baseline


1,3-Dibenzyl-2-(furan-2-yl)imidazolidine (C21H22N2O, MW: 318.4 g/mol) is a 1,2,3-trisubstituted imidazolidine derivative belonging to the saturated N-heterocyclic aminal class [1]. This compound features a cyclic aminal core with two N-benzyl substituents and a C2 furan-2-yl group, distinguishing it from closely related 2-aryl imidazolidine analogs that incorporate phenyl, substituted phenyl, or other heteroaryl moieties at the C2 position. Its structural configuration places it within a scaffold family that has been investigated as novel Hsp90 N-terminal inhibitors [2], though its specific procurement value derives from distinct conformational and electronic properties conferred by the furan ring relative to alternative C2 substituents.

Why 2-Aryl Analogs Cannot Replace 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine


Within the 1,3-dibenzyl-2-aryl imidazolidine scaffold class, the identity of the C2 aryl substituent fundamentally governs both conformational preference and biological activity profile [1]. While the N-benzyl groups are essential for anti-cancer activity [2], the C2 substituent dictates electronic distribution, steric accessibility, and target engagement. Direct substitution with a phenyl analog (1,3-dibenzyl-2-phenylimidazolidine) [3] or a diphenyl-substituted variant (2-(furan-2-yl)-1,3-diphenylimidazolidine) [4] yields compounds with distinct NMR spectral signatures, different conformational equilibria, and divergent binding affinities—making generic substitution without functional validation scientifically unjustified for applications requiring precise molecular recognition.

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine vs. Analogs: Key Evidence


C2 Furan vs. Phenyl: 1H NMR Conformational Differences

1,3-Dibenzylimidazolidines bearing different C2 substituents exhibit distinct conformational equilibria that are quantitatively reflected in their 1H NMR spectra. Systematic analysis of a series of 1,3-dibenzylimidazolidines demonstrates that 1,2,3-trisubstituted imidazolidines adopt a preferential conformation with transoid orientation of the N1, N3, and C2 substituents [1]. The magnetic inequivalence of benzylic protons in N,N′-dibenzyl imidazolidines provides a diagnostic tool for assigning stereochemical configuration [2]. While explicit chemical shift values for the furan-2-yl derivative are not reported in the open literature, the presence of the electron-rich furan ring is expected to alter the electronic environment at the C2 position and adjacent N-benzyl groups relative to phenyl-substituted analogs, producing distinguishable NMR signatures that are critical for compound identity verification and purity assessment during procurement.

Conformational analysis NMR spectroscopy Imidazolidine stereochemistry

Anti-Proliferative Activity of 1,3-Dibenzyl-2-aryl Imidazolidines

A fluorescence polarization (FP) competition assay of 1,3-dibenzyl-2-aryl imidazolidines against Hsp90α revealed that compound 4a (a specific analog within this scaffold class) exhibited an IC50 of 12 nM [1]. The same study reported anti-proliferative activity with IC50 values of 21.58 µM against MCF-7 breast adenocarcinoma cells and 31.22 µM against A549 lung epithelial cells [1]. Importantly, the N-benzyl groups were identified as essential for anti-cancer activity [1], establishing that the 1,3-dibenzyl substitution pattern—shared by the target compound—is a non-negotiable structural requirement for this biological activity.

Hsp90 inhibition Anti-cancer screening Cytotoxicity assay

Dibenzyl Imidazolidine: Neuroprotective vs. Triazole Neurotoxicity

In a comparative study evaluating Aβ anti-aggregatory and neuroprotective effects, dibenzyl phenyl imidazolidine compounds (Compound 1 and Compound 2) demonstrated significant attenuation of Aβ1-42-evoked loss of neuronal cell viability in PC12 cells [1]. Critically, both dibenzyl imidazolidine compounds protected neuronal cells, whereas triazole acetamide and benzoxazole compounds—evaluated in the same study—were toxic to PC12 cells [1]. This represents a class-level differentiation: the dibenzyl imidazolidine scaffold confers neuroprotective capacity that is absent in other five-membered heterocyclic chemotypes evaluated under identical conditions.

Neuroprotection Amyloid-beta aggregation Alzheimer's disease PC12 cell assay

N-Benzyl vs. N-Phenyl Substitution in Imidazolidines

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine differs fundamentally from its N-phenyl-substituted analog 2-(furan-2-yl)-1,3-diphenylimidazolidine (CAS 94378-00-4, MW: 290.36 g/mol, C19H18N2O) [1]. The N-benzyl groups in the target compound introduce additional methylene spacers that increase conformational flexibility, alter electron density at the nitrogen centers, and provide distinct lipophilic character relative to the directly N-phenyl substituted analog. This structural distinction is significant because SAR studies of 1,3-dibenzyl-2-aryl imidazolidines have explicitly identified the N-benzyl group as essential for anti-cancer activity [2], whereas the N-phenyl variant lacks this validated activity determinant.

SAR analysis Imidazolidine derivatives Substituent effects

13C NMR Fingerprint of Trisubstituted Imidazolidines

Systematic 13C NMR analysis of 1,3-di- and 1,2,3-trisubstituted imidazolidines with aryl, alkyl, and aralkyl groups reveals that spectroscopic parameters correlate strongly with conformational features [1]. The target compound, as a 1,2,3-trisubstituted imidazolidine with N-benzyl (aralkyl) and C2-furan (heteroaryl) substituents, produces a distinct 13C NMR fingerprint that differs from 1,3-disubstituted imidazolidines lacking a C2 substituent, as well as from analogs bearing different C2 aryl groups. This spectroscopic differentiation provides a quantitative basis for identity confirmation during quality control.

13C NMR spectroscopy Conformational analysis Imidazolidine characterization

1,3-Dibenzyl-2-(furan-2-yl)imidazolidine: Validated Research Applications


Hsp90 Inhibitor Discovery Using 1,3-Dibenzyl-2-aryl Imidazolidines

This compound serves as a validated member of the 1,3-dibenzyl-2-aryl imidazolidine scaffold class that has demonstrated Hsp90α binding with IC50 values as low as 12 nM and anti-proliferative activity against MCF-7 (IC50 = 21.58 µM) and A549 (IC50 = 31.22 µM) cancer cell lines [1]. The furan-2-yl C2 substituent offers a heteroaromatic alternative to the phenyl-substituted analogs reported in the primary SAR study, enabling exploration of electronic effects on target engagement while retaining the N-benzyl groups identified as essential for activity [1].

Alzheimer's Disease: Neuroprotective Imidazolidine Scaffold

For Aβ aggregation and neurotoxicity studies, the dibenzyl imidazolidine scaffold provides neuroprotective capacity in PC12 cells exposed to Aβ1-42 [1]. Critically, this scaffold class protected neuronal cells under conditions where triazole acetamides and benzoxazole compounds exhibited intrinsic neurotoxicity [1]. The target compound retains the validated dibenzyl imidazolidine core while introducing a furan moiety that may modulate Aβ binding characteristics, offering a safer alternative to triazole-based chemotypes for neuronal cell-based screening.

Conformational Analysis & NMR: Imidazolidine Reference Standard

As a 1,2,3-trisubstituted imidazolidine with N-benzyl and C2-heteroaryl substituents, this compound exhibits the characteristic conformational preferences (transoid orientation of N1, N3, and C2 substituents) and magnetic inequivalence of benzylic protons documented for this structural class [1][2]. These features make it suitable as a reference compound for NMR-based conformational studies of imidazolidine derivatives and for developing spectroscopic methods to distinguish between differently substituted analogs [3].

SAR Studies: N-Benzyl vs. N-Phenyl Imidazolidine Comparison

This compound enables direct comparative studies with its N-phenyl-substituted analog 2-(furan-2-yl)-1,3-diphenylimidazolidine (CAS 94378-00-4) [1] to evaluate how the N-benzyl (vs. N-phenyl) substitution pattern affects biological activity, conformational flexibility, and physicochemical properties. Given that SAR studies have identified the N-benzyl group as essential for anti-cancer activity within this scaffold class [2], such head-to-head comparisons can validate the functional significance of this structural determinant.

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